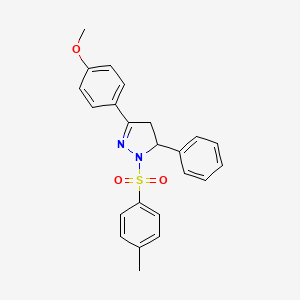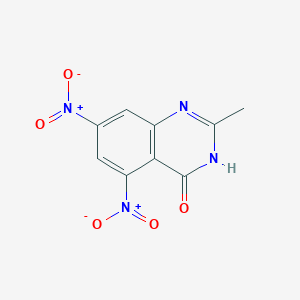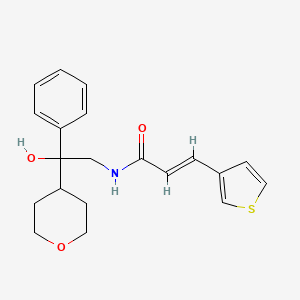![molecular formula C20H17N3O2S2 B2918225 4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-17-9](/img/structure/B2918225.png)
4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazolo[5,4-b]pyridine ring, a benzenesulfonamide group, and two methyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiazolo[5,4-b]pyridines can be synthesized from thiazole or thiazolidine derivatives followed by pyridine annulation .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer
The compound's derivatives have shown promising applications in photodynamic therapy (PDT) for treating cancer. A study describes the synthesis and characterization of new benzenesulfonamide derivatives substituted with zinc phthalocyanine, demonstrating high singlet oxygen quantum yields. These properties make them very useful as photosensitizers in PDT, offering a remarkable potential for treating cancer through Type II mechanisms due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiviral Agents
Another research avenue explores the synthesis of celecoxib derivatives as potential anticancer, anti-inflammatory, analgesic, antioxidant, and anti-HCV agents. These compounds were evaluated for their pharmacological activities, revealing significant anticancer potential without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This highlights the compound's versatility in drug development for various therapeutic applications (Küçükgüzel et al., 2013).
Inhibitors for Neurodegenerative Diseases
Derivatives of 4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been identified as potent inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Compounds synthesized in this category showed high affinity in vitro, offering a pathway to investigate the role of the kynurenine pathway in neuronal injury and potential treatments for related diseases (Röver et al., 1997).
Photophysical Applications
The compound's analogs have also been studied for their photophysical applications. Research on new sulfonamide amphiphiles has evaluated their first hyperpolarizability through calculation and hyper-Rayleigh scattering, indicating potential applications in nonlinear optics due to their significant hyperpolarizability values (Kucharski, Janik, & Kaatz, 1999).
Enhanced Drug Bioavailability
Studies have also been conducted to improve the oral bioavailability of thiazole benzenesulfonamide derivatives. Pharmacokinetic research in rats, dogs, and monkeys revealed strategies to enhance oral exposure through the modification of molecular structures, highlighting the compound's potential in developing therapeutics with improved bioavailability (Stearns et al., 2002).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors .
Mode of Action
It’s known that thiazole derivatives can inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . The electron-deficient aryl group in similar compounds has been shown to result in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological processes, including antibacterial, antifungal, anti-inflammatory, antiviral, and antimalarial activities .
Pharmacokinetics
Thiazole derivatives are known to have a wide range of medicinal and biological properties, suggesting they may have good bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-8-10-15(11-9-13)27(24,25)23-17-6-3-5-16(14(17)2)19-22-18-7-4-12-21-20(18)26-19/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKZDHOAFHMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-(tert-butyl)phenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2918142.png)



![1-(4-{4-[(4-Quinoxalin-2-ylphenoxy)acetyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2918152.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)

![5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2918157.png)



![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2918163.png)

![(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2918165.png)